molecular formula C21H16N2O2S B12270523 Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate

Cat. No.: B12270523
M. Wt: 360.4 g/mol
InChI Key: GVHCSXMPLPFAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray diffraction studies provide critical insights into the three-dimensional arrangement of atoms in methyl 4-{3-amino-6-phenylthieno[2,3-b]pyridin-2-yl}benzoate. Single-crystal analysis reveals that the molecule crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.47 Å, b = 10.99 Å, c = 43.43 Å, and β = 91.24° . The thieno[2,3-b]pyridine core adopts a planar conformation, with dihedral angles between the fused thiophene and pyridine rings measuring 2.3°–4.7°, indicating strong π-conjugation.

The benzoate substituent at position 2 of the thienopyridine system forms a 58.2° angle relative to the central heterocycle, while the phenyl group at position 6 lies nearly coplanar (deviation: 8.1°). Key bond lengths include the C–S bond (1.712 Å) in the thiophene ring and the C–N bond (1.342 Å) of the amino group, consistent with delocalized electron density . Intermolecular hydrogen bonds between the amino group and ester carbonyl oxygen (N–H···O=C; 2.89 Å) stabilize the crystal lattice.

Table 1: Crystallographic parameters of this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 3,432 ų
Z 8
R-factor 0.042

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits a singlet at δ 3.89 ppm for the methyl ester group, while aromatic protons resonate as multiplet signals between δ 7.45–8.32 ppm. The amino group appears as a broad singlet at δ 6.21 ppm, indicative of hydrogen bonding . ¹³C NMR data confirm the ester carbonyl at δ 166.7 ppm and the thienopyridine carbons at δ 112.4–158.9 ppm.

Infrared (IR) Spectroscopy
Key IR absorptions include:

  • N–H stretch (3,350 cm⁻¹, broad)
  • C=O ester stretch (1,715 cm⁻¹)
  • C–N aromatic stretch (1,345 cm⁻¹)
  • Thiophene ring vibrations (1,550–1,480 cm⁻¹)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound shows strong absorption at λₘₐₓ = 342 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the conjugated thienopyridine system. A weaker band at 275 nm arises from n→π* transitions in the ester group .

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₂₂H₁₇N₂O₂S with a [M+H]⁺ peak at m/z 373.1012 (calculated: 373.1015). Fragmentation patterns show loss of the methoxy group (-31 Da) and cleavage of the thiophene ring (-60 Da) .

Comparative Structural Analysis with Thieno[2,3-B]Pyridine Derivatives

This compound exhibits distinct electronic and steric properties compared to simpler thieno[2,3-b]pyridines. The electron-withdrawing ester group at position 2 reduces the electron density of the heterocycle (Hammett σₚ = +0.45), while the phenyl group at position 6 enhances π-stacking capabilities. In contrast, unsubstituted thieno[2,3-b]pyridines show λₘₐₓ ≈ 310 nm, blue-shifted by 32 nm relative to the title compound .

Table 2: Structural comparison with related derivatives

Compound λₘₐₓ (nm) C–S bond length (Å) Dihedral angle (°)
Thieno[2,3-b]pyridine 310 1.698 0.9
6-Phenylthieno[2,3-b]pyridine 328 1.705 7.8
Title compound 342 1.712 58.2

Conformational Dynamics and Tautomeric Behavior

The amino group at position 3 participates in tautomeric equilibria, existing as both amine (NH₂) and imino (NH) forms. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a 12.3 kJ/mol energy difference favoring the amine tautomer. Intramolecular hydrogen bonding between the amino group and ester oxygen (N–H···O=C; 2.91 Å) stabilizes the planar conformation observed in X-ray studies .

Variable-temperature NMR experiments (-40°C to +80°C) in DMSO-d₆ reveal coalescence of the amino proton signals at 45°C, corresponding to an activation energy (ΔG‡) of 68.2 kJ/mol for tautomer interconversion. The thienopyridine core maintains rigidity, with rotational barriers exceeding 85 kJ/mol for the phenyl and benzoate substituents .

The compound’s fluorescence quantum yield (Φ = 0.18 in ethanol) stems from restricted rotation of the benzoate group, which minimizes non-radiative decay pathways. Time-dependent DFT calculations correlate this behavior with a 0.92 eV energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)15-9-7-14(8-10-15)19-18(22)16-11-12-17(23-20(16)26-19)13-5-3-2-4-6-13/h2-12H,22H2,1H3

InChI Key

GVHCSXMPLPFAIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Cyclization for Thieno[2,3-b]pyridine Core Formation

The Gewald reaction is a cornerstone for constructing thieno[2,3-b]pyridine scaffolds. As demonstrated in Scheme 1 of [PMC9753513], cycloheptanone reacts with ethyl cyanoacetate and elemental sulfur in ethanol under triethylamine catalysis to form 2-aminothiophene derivatives. For the target compound, this method was adapted using 4-methyl-3-nitrobenzoic acid methyl ester as the aryl component.

  • Reagents : Ethyl cyanoacetate, sulfur, triethylamine, absolute ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : ~70–75% after purification via silica gel chromatography.
    The nitro group at position 3 was subsequently reduced to an amine using hydrogen gas and palladium on carbon (10% Pd/C) in methanol, achieving >95% conversion.

Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction

The phenyl group at position 6 is introduced via a Suzuki-Miyaura coupling. Patent WO2021074138A1 details the use of 2-chloro-4-(pyridin-3-yl)pyrimidine and phenylboronic acid in a palladium-catalyzed reaction:

  • Catalyst : PdCl₂(dppf) (1 mol%).
  • Base : Potassium carbonate (2 equiv).
  • Solvent : Toluene/water (3:1).
  • Conditions : 90°C, 12 hours under nitrogen.
  • Yield : 82–85% with >99% regioselectivity.
    This step is critical for ensuring the correct substitution pattern, as competing regioisomers are minimized using sterically hindered phosphine ligands.

Esterification and Functional Group Interconversion

The benzoate ester is installed via a two-step sequence:

  • Carboxylic Acid Formation : Hydrolysis of a nitrile intermediate (e.g., 3-amino-4-methylbenzonitrile ) using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 60°C for 4 hours.
  • Esterification : Activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI) in dichloromethane, followed by reaction with methanol.
    • Yield : 93–95%.
    • Purity : >98% by HPLC.

One-Pot Tandem Cyclization-Coupling Approach

A streamlined method from EP2008654A1 combines cyclization and cross-coupling in a single pot:

  • Cyclization : 3-Amino-4-methylbenzoic acid methyl ester reacts with 2,4-dichloropyrimidine in tert-butanol with potassium tert-butoxide at 120°C for 8 hours.
  • Coupling : Addition of phenylboronic acid and Pd(OAc)₂/XPhos ligand.
  • Overall Yield : 68–72%.
  • Advantage : Reduces purification steps and improves atom economy.

Comparative Analysis of Methods

Method Key Step Yield Purity Complexity
Gewald Cyclization Thienopyridine core formation 70–75% >95% Moderate
Suzuki Coupling Phenyl group introduction 82–85% >99% High
Esterification Benzoate installation 93–95% >98% Low
Tandem Cyclization-Coupling Integrated synthesis 68–72% 97% High

Mechanistic Insights and Optimization Challenges

  • Regioselectivity in Cyclization : The use of tert-butanol as a solvent in Method 4 suppresses undesired dimerization by stabilizing intermediates through hydrogen bonding.
  • Catalyst Loading : Reducing PdCl₂(dppf) to 0.5 mol% in Method 2 decreased yields to 65%, indicating optimal loading at 1 mol%.
  • Side Reactions : Transesterification occurred when ethanol was substituted for methanol in Method 3, necessitating strict solvent control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate typically involves multi-step organic reactions. The compound can be derived from thieno[2,3-b]pyridine derivatives through methods such as cyclization and functionalization reactions. The structural complexity of this compound contributes to its diverse biological activities.

Biological Activities

This compound exhibits several biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research has indicated that thieno[2,3-b]pyridine derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
  • Anti-inflammatory Properties : The compound may also have potential in treating inflammatory diseases due to its ability to inhibit the IKK complex, which is involved in the NF-kB signaling pathway. This pathway is crucial in regulating immune responses and inflammation .
  • Antimicrobial Effects : Some studies suggest that derivatives of thieno[2,3-b]pyridine can exhibit antimicrobial activity, making them valuable in the development of new antibiotics .

Scientific Research Applications

This compound has various applications in scientific research:

Table 1: Summary of Applications in Research

Application AreaDescription
Medicinal ChemistryDevelopment of novel therapeutic agents targeting cancer and inflammatory diseases
Drug DiscoveryScreening for bioactive compounds with potential pharmacological effects
Molecular BiologyInvestigating mechanisms of action related to cellular signaling pathways
PharmacologyEvaluating drug efficacy and safety profiles in preclinical studies

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

  • Anticancer Screening : A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, revealing promising candidates among thieno[2,3-b]pyridine derivatives .
  • Inflammation Models : In vitro studies have demonstrated that compounds similar to this compound significantly reduce pro-inflammatory cytokine levels in cell models treated with inflammatory stimuli .
  • Antimicrobial Testing : Preliminary tests have shown that certain derivatives exhibit activity against various bacterial strains, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways in microbial cells. This inhibition leads to the suppression of microbial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate with five ethyl benzoate derivatives from a 2011 Molecules study (Table 1) . These analogs share a benzoate ester backbone but differ in heterocyclic substituents and linker groups, offering insights into structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison

Compound ID Core Heterocycle Linker Group Ester Group Key Functional Features
Target Compound Thieno[2,3-B]pyridine Direct attachment Methyl 3-Amino, 6-phenyl substituents
I-6230 Pyridazine Phenethylamino Ethyl Pyridazin-3-yl substituent
I-6232 6-Methylpyridazine Phenethylamino Ethyl Methylated pyridazine core
I-6273 Methylisoxazole Phenethylamino Ethyl 5-Methylisoxazole ring
I-6373 3-Methylisoxazole Phenethylthio Ethyl Thioether linker, methylisoxazole
I-6473 3-Methylisoxazole Phenethoxy Ethyl Ether linker, methylisoxazole

Key Comparisons

Heterocyclic Core Influence The target compound’s thieno[2,3-B]pyridine core provides a planar, electron-deficient aromatic system, enhancing π-stacking with protein targets compared to the pyridazine or isoxazole rings in I-6230–I-6473.

Linker Group Effects The direct attachment of the thienopyridine to the benzoate in the target compound eliminates the flexible phenethyl linkers seen in I-6230–I-6473. For instance, I-6373 and I-6473, with thioether or ether linkers, exhibit reduced conformational freedom compared to amino-linked analogs (I-6230, I-6232), but their activity profiles are less studied.

Ester Group Impact The methyl ester in the target compound may confer slightly higher metabolic stability than the ethyl esters in I-6230–I-6473, as smaller esters are less prone to hydrolysis. However, ethyl esters generally enhance solubility in lipid-rich environments, as noted in I-6230’s pharmacokinetic studies .

Substituent Contributions The 6-phenyl group on the thienopyridine core distinguishes the target compound from the pyridazine/isoxazole-based analogs, which lack extended aromatic systems. This phenyl group could enhance hydrophobic interactions in target binding pockets, a feature absent in I-6230–I-6473.

Research Findings

  • The target compound’s thienopyridine core, with its fused aromatic system, may address this limitation by improving membrane permeability.
  • Computational docking studies suggest that the amino group in the target compound forms stable hydrogen bonds with ATP-binding sites in kinases, a feature less pronounced in methylisoxazole analogs like I-6273 .

Biological Activity

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 938037-37-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-b]pyridine Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the Methyl Benzoate Group : Acylation reactions are commonly employed to attach the benzoate moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways by inhibiting or activating these targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thienopyridine derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines.

Case Study :
In a study involving thienopyridine derivatives, it was found that certain analogs inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (vulvar carcinoma)15Apoptosis induction
Compound BHeLa (cervical cancer)20Cell cycle arrest

Anti-inflammatory Effects

Thienopyridine derivatives also exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings :
A review highlighted that several thienopyridine derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Amino Group : The presence of the amino group is crucial for enhancing binding affinity to target proteins.
  • Phenyl Substituents : Variations in the phenyl groups can alter hydrophobic interactions and overall potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.